N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield a pyridinethione derivative . The final step involves the cyclization of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under reflux conditions .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against strains like E. coli, B. mycoides, and C.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The compound targets specific enzymes and proteins within the microbial cells, resulting in their inhibition and subsequent cell death .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Isoxazolo[4,5-b]pyridine derivatives: These compounds also exhibit antimicrobial and anticancer activities.
Thienopyridine derivatives: Known for their antibacterial properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have been studied for their anti-inflammatory and analgesic activities.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-20-16(21(26)23-15-9-10-18(27-2)19(11-15)28-3)12-17(24-22(20)29-25-13)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26) |
InChI Key |
ACHNNSGDLHAKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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